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Compound of Interest

5-Methoxy-2-oxoindoline-3-
Compound Name:
carbaldehyde

Cat. No.: B1487474

This document provides a comprehensive technical guide on the analytical characterization of
5-Methoxy-2-oxoindoline-3-carbaldehyde, a pivotal intermediate in modern medicinal
chemistry and materials science. Designed for researchers, scientists, and drug development
professionals, this guide moves beyond a standard Certificate of Analysis. It delves into the
causality behind the analytical methodologies, offers detailed, self-validating experimental
protocols, and presents an objective comparison with a functionally relevant alternative, 2-
Chloroquinoline-3-carbaldehyde. Our objective is to provide not just data, but actionable, field-
proven insights into the quality assessment and synthetic utility of this versatile building block.

The unique oxindole scaffold, functionalized with both an electron-donating methoxy group and
a reactive aldehyde, makes this compound a valuable precursor for a range of bioactive
molecules, including agents with potential anti-cancer and anti-inflammatory properties.[1] Its
application extends to the development of fluorescent probes and advanced organic materials,
where precise structural and purity profiles are paramount.[1]

Product Identification and Specifications

A thorough understanding of a chemical's fundamental properties is the bedrock of its effective
application. The specifications below represent a typical high-purity batch of 5-Methoxy-2-
oxoindoline-3-carbaldehyde.
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Parameter Specification

Product Name 5-Methoxy-2-oxoindoline-3-carbaldehyde

CAS Number 52508-88-0[2]

Molecular Formula C10HoNOs3[3]

Molecular Weight 191.19 g/mol [3]

Appearance Off-white to yellow or brown solid/powder

Purity (by HPLC) >98.0%

Solubility Soluble in DMSO, DMF, moderately in Methanol
Storage Conditions Store at 2-8 °C, protect from light and air

Comprehensive Analytical Profile

The identity and structure of the material are unequivocally confirmed through a suite of
orthogonal spectroscopic techniques. Each method provides a unique piece of the structural
puzzle, and together they create a high-confidence chemical fingerprint.

Identity Confirmation by Nuclear Magnetic Resonance
(NMR) Spectroscopy

NMR spectroscopy provides an atomic-level view of the molecular structure. The proton (*H)
and carbon-13 (133C) NMR spectra are definitive for identity confirmation.

Expected Chemical Shifts (*H NMR, 400 MHz, DMSO-ds):

e 0 ~10.8 ppm (s, 1H, NH): The downfield shift is characteristic of the amide proton within the
oxindole ring.

e 0 ~9.8 ppm (s, 1H, CHO): A sharp singlet confirming the presence of the aldehyde functional
group.

e 0 ~7.5-6.8 ppm (m, 3H, Ar-H): A complex multiplet pattern corresponding to the three protons
on the aromatic ring. The specific splitting is dictated by their positions relative to the
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electron-donating methoxy group and the oxindole core.

0 ~3.7 ppm (s, 3H, OCH?s): A distinct singlet integrating to three protons, characteristic of the
methoxy group.

Expected Key Chemical Shifts (:3C NMR, 100 MHz, DMSO-ds):

0 ~185 ppm (CHO)

0 ~170 ppm (C=0, amide)
0 ~155 ppm (Ar-C-0)

0 ~110-135 ppm (Ar-C)

0 ~55 ppm (OCHs)

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in
approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de) in @ 5 mm NMR tube.[4]

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

'H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A
relaxation delay of 2 seconds and 16 scans are typically sufficient for a high signal-to-noise
ratio.

13C NMR Acquisition: Acquire a proton-decoupled 3C spectrum. Due to the lower natural
abundance of 13C, a longer acquisition time with a 5-second relaxation delay and over 1024
scans is recommended.[4]

Data Processing: Process the raw data using appropriate software. Reference the spectra to
the residual solvent peak of DMSO-de (6 2.50 ppm for tH, & 39.52 ppm for 13C).

Structural Corroboration by Fourier-Transform Infrared
(FTIR) Spectroscopy

FTIR spectroscopy is employed to confirm the presence of key functional groups, whose

vibrational frequencies serve as a reliable structural fingerprint.
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Wavenumber (cm~?) Assignment Significance

Confirms the secondary amide

~3200 cm* N-H Stretch , _
(lactam) of the oxindole ring.
) Characteristic of the C2-
~1710 cm™1 C=0 Stretch (Ketone/Amide) ) ) )
carbonyl in the oxindole ring.
Confirms the aldehyde
~1680 cm™1 C=0 Stretch (Aldehyde) carbonyl group. Its position
indicates conjugation.
) Indicates the aromatic
~1620 cm™1 C=C Stretch (Aromatic)

benzene ring.

Confirms the presence of the
~1250 cm™1 C-0O Stretch (Aryl Ether) methoxy group attached to the

aromatic ring.[5]

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an
ATR accessory.

e Background Scan: Record a background spectrum of the clean, empty ATR crystal to
subtract atmospheric and instrumental interferences.

o Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and
apply pressure to ensure good contact.

o Data Acquisition: Record the spectrum, typically by co-adding 32 scans in the range of 4000-
400 cm~1.[4]

» Data Analysis: Identify the characteristic absorption bands and compare them to reference
data.

Molecular Weight Verification by Mass Spectrometry
(MS)

Mass spectrometry provides definitive confirmation of the compound's molecular weight.
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Technique: Electrospray lonization (ESI) in positive mode is ideal for this class of
compounds.

Expected lon: [M+H]*

Calculated m/z: 192.06

Observed m/z: 192.06 + 0.05 Da

Purity Assessment and Method Comparison

Purity is a critical parameter for any synthetic intermediate. We employ high-performance liquid
chromatography (HPLC) as the primary, quantitative method, supported by an orthogonal
technique for comprehensive impurity profiling.

Analytical Workflow for Quality Control

The following diagram illustrates the logical flow of our comprehensive quality control process,
ensuring that each batch meets the highest standards of identity, purity, and quality.
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Caption: Quality Control Workflow for Synthetic Intermediates.
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Primary Purity Determination by High-Performance
Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic
compounds like oxindole derivatives.[6] The method separates the main component from
potential impurities based on differential partitioning between a nonpolar stationary phase and
a polar mobile phase.

e Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and
column oven.

e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm particle size). A C18
stationary phase is chosen for its excellent retention and separation of moderately polar
aromatic compounds.

o Mobile Phase: An isocratic mixture of 65% Water (with 0.1% Trifluoroacetic Acid, TFA) and
35% Acetonitrile (with 0.1% TFA).[6] TFA is used as an ion-pairing agent to improve peak
shape for the slightly acidic N-H proton.

e Flow Rate: 1.0 mL/min.[6]

o Column Temperature: 35 °C. Elevated temperature reduces viscosity and can improve peak
efficiency.

o Detection: UV at 250 nm. This wavelength is chosen as it corresponds to a high absorbance
region for the oxindole chromophore, ensuring high sensitivity.[7]

e Injection Volume: 10 pL.

o Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50
mixture of water and acetonitrile.

o System Suitability: Before analysis, inject a standard solution five times. The relative
standard deviation (RSD) for the peak area should be < 2.0%, and the USP tailing factor
should be < 1.5.
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e Analysis: The purity is calculated based on the area percent of the main peak relative to the
total area of all peaks in the chromatogram.

Orthogonal Purity Method: Gas Chromatography-Mass
Spectrometry (GC-MS)

While HPLC is the primary method, GC-MS can serve as a valuable orthogonal technique,
particularly for identifying volatile or thermally stable impurities that may not be well-resolved by
LC.

Applicability and Rationale: Direct injection of 5-Methoxy-2-oxoindoline-3-carbaldehyde into
a GC system can be challenging due to its relatively high molecular weight and potential for
thermal degradation. However, it is an excellent method for detecting lower molecular weight
starting materials or solvent residues. GC-MS combines the separation power of gas
chromatography with the identification capabilities of mass spectrometry.[8][9]

Advantages for this

Technique Principle Limitations
Compound
Separation based on Robust, reproducible, May not resolve all co-
HPLC-UV polarity in liquid non-destructive, ideal eluting impurities
phase. for non-volatiles. without MS detector.
] Excellent for volatile Potential for thermal
Separation based on ) N ] ]
N o impurities, provides degradation of the
GC-MS boiling point in gas ) ]
n structural info from analyte; may require
ase.
P MS.[10] derivatization.[11]

Comparative Performance in Synthesis: A Tale of
Two Scaffolds

To fully appreciate the utility of 5-Methoxy-2-oxoindoline-3-carbaldehyde, it is instructive to
compare it with another widely used heterocyclic aldehyde, 2-Chloroquinoline-3-carbaldehyde.
While both are versatile synthons, their distinct electronic and structural properties dictate their
reactivity and suitability for different synthetic targets.
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Structural and Electronic Comparison

The diagram below highlights the key structural differences that influence the chemical

behavior of these two building blocks.

Caption: Key Structural and Electronic Differences.

Feature

5-Methoxy-2-oxoindoline-3-
carbaldehyde

Alternative: 2-
Chloroquinoline-3-
carbaldehyde

Core Heterocycle

Oxindole

Quinoline

Electronic Nature of Ring

Electron-rich due to the amide
nitrogen and methoxy group.
Activated towards electrophilic

aromatic substitution.

Electron-deficient due to the
pyridine ring nitrogen. Prone to

nucleophilic attack.

Key Substituents

-OCHs (Strongly activating,
electron-donating) -NH
(Amide)

-Cl (Deactivating, electron-

withdrawing; good leaving

group)

Primary Reaction Sites

1. Aldehyde (e.g.,
Knoevenagel, Wittig) 2.
Aromatic ring (electrophilic
substitution) 3. N-H site

(alkylation, acylation)

1. Aldehyde (derivatization) 2.
C2-position (nucleophilic

aromatic substitution, SNAr) 3.
C4-position (activated towards

nucleophiles)

Typical Synthetic Utility

Building block for complex
indoles used in anti-cancer
and anti-inflammatory drug

discovery programs.[1]

Precursor for fused
heterocyclic systems and
substituted quinolines via
displacement of the chloro

group.[12]

Causality of Performance

The electron-donating groups
enhance the nucleophilicity of
the scaffold, making it suitable
for building complex, electron-

rich targets.

The electron-withdrawing
nature and the labile chloro
group make it an ideal
electrophilic partner for
constructing quinoline-based

drugs.
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In-Field Insight: The choice between these two intermediates is fundamentally driven by the
target molecule's electronic requirements. For synthesizing analogs of natural products or
compounds requiring an electron-rich aromatic system, 5-Methoxy-2-oxoindoline-3-
carbaldehyde is superior. Conversely, for targets where a key bond is formed by nucleophilic
attack on an aromatic ring, such as in the synthesis of many kinase inhibitors, 2-
Chloroquinoline-3-carbaldehyde provides a more direct and efficient pathway.[12]

Conclusion

5-Methoxy-2-oxoindoline-3-carbaldehyde is a high-value synthetic intermediate whose
quality can be rigorously controlled and verified through a combination of spectroscopic and
chromatographic techniques. As demonstrated, a comprehensive analytical package involving
NMR, FTIR, MS, and HPLC provides an unambiguous confirmation of its identity, structure, and

purity.

When compared to other heterocyclic synthons like 2-Chloroquinoline-3-carbaldehyde, its
unique electronic profile—stemming from the electron-rich oxindole core and the activating
methoxy group—offers distinct synthetic advantages for specific target classes. This guide
provides the necessary framework for researchers to not only verify the quality of their material
but also to make informed, strategic decisions when incorporating it into complex synthetic
workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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